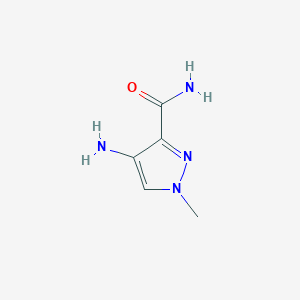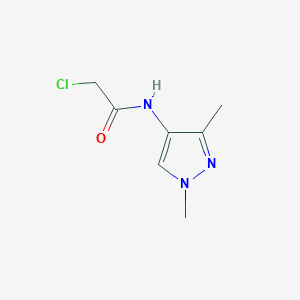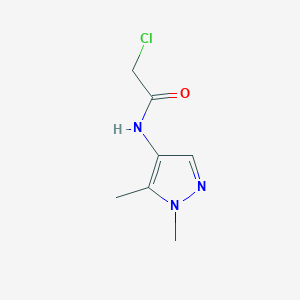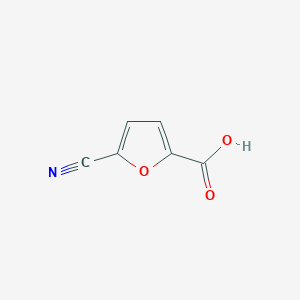![molecular formula C7H6ClN3 B1366718 4-クロロ-2-メチル-7H-ピロロ[2,3-D]ピリミジン CAS No. 71149-52-5](/img/structure/B1366718.png)
4-クロロ-2-メチル-7H-ピロロ[2,3-D]ピリミジン
概要
説明
“4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is a chemical compound that is used as an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is C7H6ClN3 . Its molecular weight is 167.60 . The SMILES string representation of this compound is Cc1nc(Cl)c2cc[nH]c2n1 .
Chemical Reactions Analysis
“4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is involved in various chemical reactions. For instance, it is used in the manufacture of Tofacitinib citrate . The solvent-free reaction between 5-amino-1H-pyrazoles and-triketones (2-acetyldimedone and 2-acetylindandione) leads to the formation of new fused pyrazolo [1,5-a]pyrimidines .
Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is a solid compound . Its exact mass and monoisotopic mass are 167.0250249 g/mol . It has a topological polar surface area of 41.6 Ų .
科学的研究の応用
医薬品中間体
この化合物は、その汎用性とユニークな構造から、医薬品中間体として広く使用されています。 キナーゼ阻害剤の合成において重要な役割を果たしており、キナーゼ阻害剤は、がんを含むさまざまな疾患の治療に使用される重要な治療薬です .
トファシチニブクエン酸の合成
これは、関節リウマチ、乾癬性関節炎、潰瘍性大腸炎の治療に使用される薬剤であるトファシチニブクエン酸の製造に使用されています .
市販薬の足場
4-クロロ-2-メチル-7H-ピロロ[2,3-D]ピリミジンは、多くの市販薬の足場として役立っており、医薬品開発と医薬品研究における重要性を示しています .
合成プロセスの改善
科学文献では、ジメチルマロネートから出発して、31%の全体収率で7段階の合成が改善されています。これは、ビルディングブロックとして合成するための実用性を示しています .
作用機序
Target of Action
The primary target of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine acts as a kinase inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting the JAK enzymes, it disrupts the pathway, which may lead to a variety of diseases affecting the immune system . The disruption of this pathway can also affect processes involved in cell division and death, and tumor formation .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine’s action primarily involve the inhibition of the JAK-STAT signaling pathway . This can lead to the treatment of diseases such as cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
将来の方向性
While specific future directions for “4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” are not explicitly mentioned in the search results, it is noted that it is used in the manufacture of Tofacitinib citrate , suggesting potential applications in pharmaceuticals. Additionally, its use in the synthesis of new fused pyrazolo [1,5-a]pyrimidines suggests potential future directions in chemical synthesis and drug development.
特性
IUPAC Name |
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFJHJBEGJJOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448334 | |
| Record name | 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71149-52-5 | |
| Record name | 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data was used to characterize the synthesized N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which utilizes 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine as a starting material?
A1: The research paper states that the synthesized compound was characterized using spectral analysis. [] This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and potentially Mass Spectrometry (MS). These techniques provide information about the structure, functional groups, and molecular weight of the synthesized compound, confirming its successful synthesis using 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

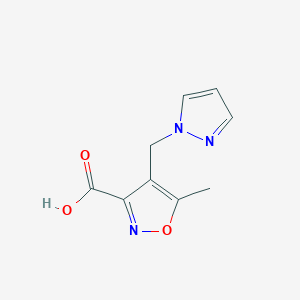


![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
